Structural and Physicochemical Differentiation from Generic Building Blocks
The compound 5-(1H-1,2,4-triazol-1-ylmethyl)-2-furoic acid (299921-24-7) offers a pre-assembled, dual-pharmacophore scaffold, which differentiates it from the use of separate, generic building blocks like 1H-1,2,4-triazole (CAS 288-88-0) and 2-furoic acid (CAS 88-14-2). Its unique structural features, as defined by its PubChem entry (CID 580796), include a specific InChIKey (XVLSHLTXQLXVJF-UHFFFAOYSA-N) and exact mass (193.04874109 Da) [1]. This provides a reproducible chemical entity for consistent synthetic and biological outcomes, whereas combining individual precursors introduces variability in reaction conditions and yields [1].
| Evidence Dimension | Structural Uniqueness and Synthetic Utility |
|---|---|
| Target Compound Data | PubChem CID 580796; Exact Mass: 193.04874109 Da; InChIKey: XVLSHLTXQLXVJF-UHFFFAOYSA-N |
| Comparator Or Baseline | 1H-1,2,4-triazole (CAS 288-88-0) + 2-furoic acid (CAS 88-14-2) |
| Quantified Difference | Pre-formed dual pharmacophore scaffold vs. two separate building blocks requiring additional synthetic steps |
| Conditions | Structural and physicochemical analysis from authoritative chemical database [1] |
Why This Matters
This eliminates the need for a multi-step synthesis, saving time and resources for procurement of a key intermediate.
- [1] PubChem. (2026). Compound Summary for CID 580796, 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid. National Center for Biotechnology Information. View Source
